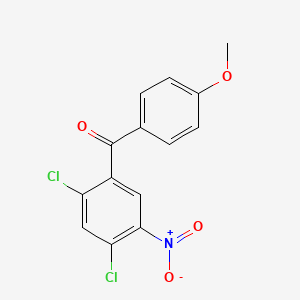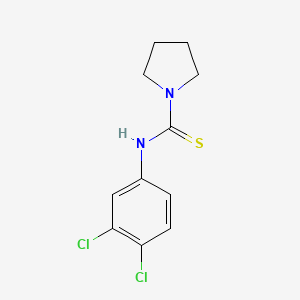
1-ethyl-5-methoxy-N-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxamide
Übersicht
Beschreibung
1-Ethyl-5-methoxy-N-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxamide, also known as 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT), is a chemical compound that belongs to the tryptamine family. It is a synthetic compound that was first synthesized in the 1980s and has gained popularity in the research community due to its unique properties.
Wirkmechanismus
The mechanism of action of 5-MeO-MiPT is not fully understood, but it is believed to act primarily as a serotonin receptor agonist. It has been shown to have high affinity for the 5-HT1A and 5-HT2A receptor subtypes, and to a lesser extent, the 5-HT1D and 5-HT7 subtypes. It is also believed to have some affinity for the dopamine D2 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-MeO-MiPT are complex and varied. It has been shown to increase the release of serotonin and dopamine in the brain, leading to altered mood and behavior. It has also been shown to have effects on heart rate, blood pressure, and body temperature. In addition, it has been shown to have analgesic and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-MeO-MiPT in lab experiments is its high potency and selectivity for serotonin receptors. This allows researchers to study the effects of serotonin on behavior and cognition in a more precise manner. However, one limitation is its potential for abuse and toxicity, which can make it difficult to obtain and handle safely.
Zukünftige Richtungen
There are several future directions for research on 5-MeO-MiPT. One area of interest is its potential as a therapeutic agent for mental health disorders, such as depression and anxiety. Another area of interest is its potential as a tool for studying the role of serotonin in the brain and its effects on behavior and cognition. Additionally, more research is needed to fully understand the biochemical and physiological effects of 5-MeO-MiPT and its potential for abuse and toxicity.
Synthesemethoden
The synthesis of 5-MeO-MiPT involves a multi-step process that starts with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This is then reacted with N-methylisopropylamine to form the intermediate N-methyl-N-isopropyl-4-methoxyphenylacetamide. The final step involves the reaction of this intermediate with 5-methoxyindole-3-carboxaldehyde to form 5-MeO-MiPT.
Wissenschaftliche Forschungsanwendungen
5-MeO-MiPT has been used extensively in scientific research, particularly in the fields of neuroscience and pharmacology. It has been used as a tool to study the serotonin system, as it acts as a potent agonist of the serotonin receptor subtype 5-HT1A and 5-HT2A. It has also been used to study the effects of serotonin on behavior and cognition.
Eigenschaften
IUPAC Name |
1-ethyl-5-methoxy-N-(4-methoxyphenyl)-2-methylindole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-5-22-13(2)19(17-12-16(25-4)10-11-18(17)22)20(23)21-14-6-8-15(24-3)9-7-14/h6-12H,5H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAJDGRKACVGDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OC)C(=O)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101325761 | |
| Record name | 1-ethyl-5-methoxy-N-(4-methoxyphenyl)-2-methylindole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101325761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647423 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
713112-96-0 | |
| Record name | 1-ethyl-5-methoxy-N-(4-methoxyphenyl)-2-methylindole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101325761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5817246.png)

![4-(4-ethyl-1-piperazinyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5817260.png)

![1-[(2-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5817270.png)
![3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid](/img/structure/B5817278.png)

![4-bromo-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B5817284.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]azepane](/img/structure/B5817292.png)

methanone](/img/structure/B5817315.png)
![N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5817335.png)
![N'-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5817339.png)